molecular formula C19H27NO4S B13360004 N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)-1-naphthalenesulfonamide

N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)-1-naphthalenesulfonamide

Cat. No.: B13360004
M. Wt: 365.5 g/mol
InChI Key: NDNKADCGIFMJCH-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)-1-naphthalenesulfonamide is a complex organic compound with a unique structure that includes a naphthalene ring, a sulfonamide group, and various alkyl and alkoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)-1-naphthalenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the naphthalene sulfonamide core, followed by the introduction of the hydroxymethyl and pentyloxy groups through a series of substitution and protection-deprotection reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The choice of reagents and solvents is also critical in industrial settings to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)-1-naphthalenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The pentyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) and polar aprotic solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)-1-naphthalenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)-1-naphthalenesulfonamide depends on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the naphthalene ring can engage in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(hydroxymethyl)propyl)-4-methylbenzenesulfonamide
  • N-(1-(hydroxymethyl)propyl)-2-naphthalenesulfonamide
  • N-(1-(hydroxymethyl)propyl)-4-methoxybenzamide

Uniqueness

N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)-1-naphthalenesulfonamide is unique due to the combination of its functional groups and the specific arrangement of its substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C19H27NO4S

Molecular Weight

365.5 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-4-pentoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C19H27NO4S/c1-3-5-8-13-24-18-11-12-19(17-10-7-6-9-16(17)18)25(22,23)20-15(4-2)14-21/h6-7,9-12,15,20-21H,3-5,8,13-14H2,1-2H3

InChI Key

NDNKADCGIFMJCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC)CO

Origin of Product

United States

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